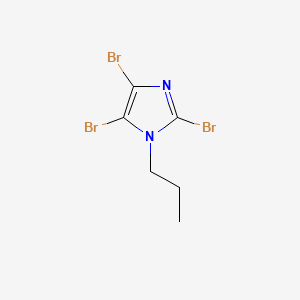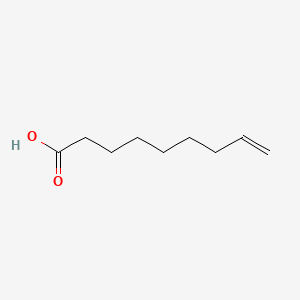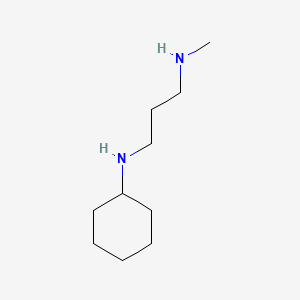
N1-Cyclohexyl-N3-methyl-1,3-propanediamine
Vue d'ensemble
Description
N1-Cyclohexyl-N3-methyl-1,3-propanediamine: is an organic compound with the molecular formula C10H22N2 and a molecular weight of 170.3 g/mol . This compound is characterized by the presence of a cyclohexyl group and a methyl group attached to a 1,3-propanediamine backbone . It is commonly used in proteomics research and various industrial applications .
Analyse Biochimique
Biochemical Properties
N-Cyclohexyl-N’-methyl-1,3-propanediamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with aminopropyltransferases, which are enzymes involved in the synthesis of polyamines such as spermidine and spermine . These interactions are crucial as polyamines are essential for cell growth and differentiation. The nature of these interactions involves the inhibition of aminopropyltransferases, leading to a decrease in the levels of spermidine and spermine within the cell .
Cellular Effects
N-Cyclohexyl-N’-methyl-1,3-propanediamine has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of aminopropyltransferases by N-Cyclohexyl-N’-methyl-1,3-propanediamine leads to a reduction in polyamine levels, which in turn affects cell proliferation and differentiation . Additionally, this compound has been observed to impact insulin secretion in pancreatic beta-cells, highlighting its role in cellular metabolism .
Molecular Mechanism
The molecular mechanism of N-Cyclohexyl-N’-methyl-1,3-propanediamine involves its binding interactions with specific enzymes and proteins. By inhibiting aminopropyltransferases, it prevents the synthesis of polyamines, which are vital for various cellular functions . This inhibition leads to changes in gene expression, particularly those genes involved in cell growth and differentiation. Furthermore, N-Cyclohexyl-N’-methyl-1,3-propanediamine may also interact with other biomolecules, leading to enzyme inhibition or activation, thereby exerting its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Cyclohexyl-N’-methyl-1,3-propanediamine have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that N-Cyclohexyl-N’-methyl-1,3-propanediamine remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of polyamine synthesis, leading to prolonged effects on cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of N-Cyclohexyl-N’-methyl-1,3-propanediamine vary with different dosages in animal models. At lower doses, it effectively inhibits aminopropyltransferases without causing significant toxicity . At higher doses, N-Cyclohexyl-N’-methyl-1,3-propanediamine may exhibit toxic effects, including adverse impacts on cellular function and overall health . Threshold effects have been observed, where a certain dosage is required to achieve the desired inhibition of polyamine synthesis .
Metabolic Pathways
N-Cyclohexyl-N’-methyl-1,3-propanediamine is involved in metabolic pathways related to polyamine synthesis. It interacts with enzymes such as aminopropyltransferases, which are responsible for the production of spermidine and spermine . By inhibiting these enzymes, N-Cyclohexyl-N’-methyl-1,3-propanediamine disrupts the normal metabolic flux, leading to altered levels of these metabolites within the cell . This disruption can have downstream effects on various cellular processes that depend on polyamines .
Transport and Distribution
The transport and distribution of N-Cyclohexyl-N’-methyl-1,3-propanediamine within cells and tissues are facilitated by specific transporters and binding proteins . These interactions ensure that the compound reaches its target sites, such as aminopropyltransferases, to exert its inhibitory effects . The localization and accumulation of N-Cyclohexyl-N’-methyl-1,3-propanediamine within cells are crucial for its efficacy in inhibiting polyamine synthesis .
Subcellular Localization
N-Cyclohexyl-N’-methyl-1,3-propanediamine is localized within specific subcellular compartments, which influences its activity and function . Targeting signals and post-translational modifications may direct this compound to particular organelles, such as the nucleus or mitochondria . The subcellular localization of N-Cyclohexyl-N’-methyl-1,3-propanediamine is essential for its role in inhibiting polyamine synthesis and affecting cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclohexylamine and Methylamine Reaction: One common method involves the reaction of cyclohexylamine with methylamine in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Reductive Amination: Another method involves the reductive amination of cyclohexanone with methylamine, followed by the addition of 1,3-propanediamine. This method requires the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a metal catalyst.
Industrial Production Methods: : Industrial production of N1-Cyclohexyl-N3-methyl-1,3-propanediamine often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: N1-Cyclohexyl-N3-methyl-1,3-propanediamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed include cyclohexanone derivatives and other oxidized amine compounds.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction process often leads to the formation of secondary or tertiary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amine derivatives.
Applications De Recherche Scientifique
Chemistry: : N1-Cyclohexyl-N3-methyl-1,3-propanediamine is used as a building block in the synthesis of complex organic molecules . It is also employed in the development of new catalysts and ligands for chemical reactions .
Biology: : In biological research, this compound is utilized in the study of enzyme mechanisms and protein interactions . It serves as a probe to investigate the binding sites and activity of various enzymes .
Medicine: It is explored as a lead compound for the design of new therapeutic agents targeting specific biological pathways .
Industry: : In industrial applications, this compound is used in the production of specialty chemicals and materials . It is also employed in the formulation of coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of N1-Cyclohexyl-N3-methyl-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can bind to the active sites of enzymes, modulating their activity and influencing biochemical pathways . Additionally, it can interact with cellular receptors, affecting signal transduction and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
N1-Cyclohexyl-N3-ethyl-1,3-propanediamine: Similar structure but with an ethyl group instead of a methyl group.
N1-Cyclohexyl-N3-propyl-1,3-propanediamine: Similar structure but with a propyl group instead of a methyl group.
N1-Cyclohexyl-N3-isopropyl-1,3-propanediamine: Similar structure but with an isopropyl group instead of a methyl group.
Uniqueness: : N1-Cyclohexyl-N3-methyl-1,3-propanediamine is unique due to its specific combination of cyclohexyl and methyl groups, which confer distinct chemical and physical properties . This uniqueness makes it particularly valuable in certain research and industrial applications .
Propriétés
IUPAC Name |
N'-cyclohexyl-N-methylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-11-8-5-9-12-10-6-3-2-4-7-10/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWQHCRUSNYNIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238306 | |
| Record name | N-Cyclohexyl-N'-methyl-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90853-13-7 | |
| Record name | N-Cyclohexyl-N'-methyl-1,3-propanediamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090853137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyclohexyl-N'-methyl-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






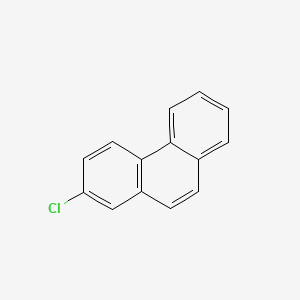
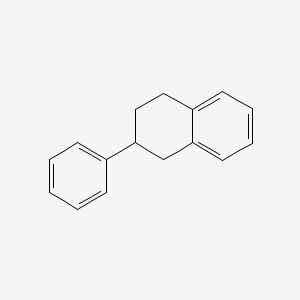
![1-[4-(2-Morpholin-4-yl-2-oxoethoxy)phenyl]ethanone](/img/structure/B1345109.png)
